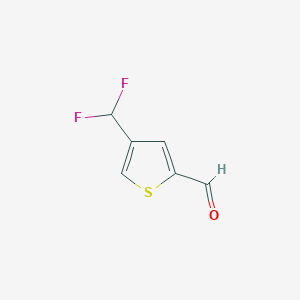

4-(Difluoromethyl)thiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

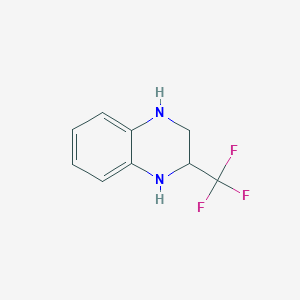

4-(Difluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2375259-38-2 . It has a molecular weight of 162.16 and its IUPAC name is 4-(difluoromethyl)thiophene-2-carbaldehyde . The compound is stored at a temperature of 4 degrees .

Synthesis Analysis

Thiophene derivatives, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The Inchi Code for 4-(Difluoromethyl)thiophene-2-carbaldehyde is 1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethyl)thiophene-2-carbaldehyde are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

4-(Difluoromethyl)thiophene-2-carbaldehyde is a liquid . It is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen

- Anticancer Properties : Thiophene-based compounds exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold .

- Anti-Inflammatory Effects : Certain thiophene derivatives possess anti-inflammatory properties. Investigating their mechanisms of action and optimizing their structures could lead to new anti-inflammatory drugs .

- Antimicrobial Agents : Thiophenes have demonstrated antimicrobial activity against various pathogens. “4-(Difluoromethyl)thiophene-2-carbaldehyde” could be a valuable starting point for designing potent antimicrobial agents .

- Cardiovascular Applications : Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic effects. Further research could uncover their therapeutic potential in cardiovascular diseases .

Materials Science and Organic Electronics

Thiophenes play a crucial role in material science and organic electronics:

- Organic Semiconductors : Thiophene-based molecules contribute to the development of organic semiconductors. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Corrosion Inhibitors : Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion is valuable in various applications .

Catalysis and Coordination Chemistry

While not directly related to “4-(Difluoromethyl)thiophene-2-carbaldehyde,” thiophene-derived ligands can form metal complexes with intriguing catalytic properties:

- Schiff Base Complexes : Schiff bases derived from thiophenes regulate metal performance in catalytic transformations. These complexes participate in hydrogenation reactions, ring-opening polymerization, and other useful processes .

Synthetic Methods and Heterocyclization

Understanding the synthesis of thiophene derivatives is essential for their applications:

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse thiophene-based compounds .

Zukünftige Richtungen

Thiophene-based analogs, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research will likely continue to explore the synthesis and applications of thiophene derivatives.

Eigenschaften

IUPAC Name |

4-(difluoromethyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRIGBSLFOSPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)thiophene-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438301.png)

![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)

![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)

![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)